![molecular formula C22H25N5O3 B2508055 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1021091-14-4](/img/structure/B2508055.png)
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
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Description
The compound "1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea" is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design, such as a pyrimidine ring, an isopropoxy group, and a urea moiety. These features suggest that the compound could interact with biological targets, potentially acting as an inhibitor or antagonist in biochemical pathways.
Synthesis Analysis
The synthesis of pyrimidine derivatives is well-documented in the literature. For instance, the synthesis of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives has been reported, which involves the introduction of alkoxy and cyano groups to the phenylpyrimidine core . These synthetic routes often involve multiple steps, including the formation of the pyrimidine ring, followed by functionalization with the desired substituents. Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the urea derivative by introducing an amino group to the phenyl ring and subsequently reacting it with an isocyanate or isothiocyanate to form the urea linkage .
Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and aromatic stacking interactions with biological targets . The presence of an isopropoxy group suggests increased lipophilicity, which could enhance membrane permeability, while the methoxyphenyl moiety may contribute to additional aromatic interactions. The urea linkage is a common bioisostere for amide bonds and is known to form hydrogen bonds, which could be critical for binding to biological targets .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents present. For example, 4-alkoxypyrimidine 1-oxides have been shown to react with phenyl isocyanate to yield urea derivatives . This suggests that the compound could be synthesized through a similar reaction between a suitable pyrimidine precursor and phenyl isocyanate. The presence of an amino group on the pyrimidine ring could also influence the reactivity, potentially allowing for further derivatization or participation in biochemical interactions as a ligand .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea" are not provided, we can infer some properties based on the structure. The compound likely has moderate solubility in organic solvents due to the presence of alkoxy groups, and the urea moiety could enhance solubility in polar solvents due to its ability to form hydrogen bonds . The molecular weight and lipophilicity of the compound would be important factors in its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Scientific Research Applications
Anion Recognition and Photophysical Studies
A study focused on substituted phenyl urea and thiourea silatranes highlighted their synthesis, characterization, and anion recognition properties through photophysical and theoretical studies. These compounds were synthesized and characterized to study their electronic properties and interaction with anions, indicating potential applications in molecular recognition and sensor development (Singh et al., 2016).
Polymerization Initiators
Research on N-aryl-N′-pyridyl ureas demonstrated their utility as thermal latent initiators for the ring-opening polymerization of epoxides. This study suggests that the urea derivatives can be employed to control polymerization processes, highlighting their significance in materials science and engineering (Makiuchi et al., 2015).
Anticancer Investigations
A study on unsymmetrical 1,3-disubstituted ureas, including novel compounds with potential anticancer properties, was conducted. This research contributes to the development of new therapeutic agents by exploring the enzyme inhibition and anticancer activities of urea derivatives (Mustafa et al., 2014).
Antimicrobial Applications
Synthesis and characterization of new 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones were reported, with significant in vitro antimicrobial activity against several standard strains. This suggests the potential of these compounds in developing new antibacterial agents (Vijayaramalingam et al., 2007).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(12-18)29-4/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSWXKQHGZXUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea |
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